molecular formula C22H19NO5 B4897584 N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide

N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide

Cat. No.: B4897584
M. Wt: 377.4 g/mol
InChI Key: CUUAYLNEWWGIDH-UHFFFAOYSA-N
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Description

N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of a benzofuran ring and a trimethoxybenzamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a free radical cyclization cascade to construct the benzofuran ring . This method is advantageous due to its high yield and minimal side reactions. The trimethoxybenzamide group can be introduced through a series of substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its biological activities make it a valuable tool for studying cellular processes and developing new therapeutic agents.

    Medicine: The compound’s potential anti-tumor, antibacterial, and anti-viral properties are of interest for drug development and medical research.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with a benzofuran ring, known for its biological activities.

    Benzothiophene: A sulfur-containing analog of benzofuran with similar biological properties.

    Trimethoxybenzamide: A compound with a trimethoxybenzamide group, used in various chemical and biological applications.

Uniqueness

N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide is unique due to the combination of its benzofuran ring and trimethoxybenzamide moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-dibenzofuran-3-yl-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c1-25-19-10-13(11-20(26-2)21(19)27-3)22(24)23-14-8-9-16-15-6-4-5-7-17(15)28-18(16)12-14/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUAYLNEWWGIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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